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Cilomilast-d5

Cat. No.: B1165050
M. Wt: 348.45
Attention: For research use only. Not for human or veterinary use.
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Description

Cilomilast-d5 is a deuterium-labeled analog of Cilomilast, provided as a stable isotope-labeled internal standard essential for the precise quantification and analysis of the parent drug in complex biological matrices using advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) . The parent compound, Cilomilast (also known as Ariflo® or SB-207499), is a potent, selective, and orally active second-generation inhibitor of Type 4 Phosphodiesterase (PDE4) . PDE4 is the primary enzyme responsible for degrading cyclic adenosine monophosphate (cAMP) within inflammatory cells. By inhibiting PDE4, Cilomilast increases intracellular cAMP levels, leading to broad anti-inflammatory and immunomodulatory effects . This mechanism suppresses the activity of key cells implicated in inflammatory airway diseases, such as neutrophils, macrophages, and CD8+ T-cells, and reduces the release of pro-inflammatory mediators like TNF-α and IL-8 . Consequently, Cilomilast has been extensively investigated for the treatment of Chronic Obstructive Pulmonary Disease (COPD) and asthma . Its primary research value lies in its role as a selective PDE4 inhibitor with a markedly improved side-effect profile compared to first-generation inhibitors . This compound enables accurate pharmacokinetic and metabolic studies of this promising therapeutic agent, supporting ongoing drug development and clinical research.

Properties

Molecular Formula

C20H20D5NO4

Molecular Weight

348.45

Origin of Product

United States

Synthetic Strategies and Isotopic Labeling of Cilomilast D5

Retrosynthetic Analysis of Cilomilast (B62225) Core Structure

A logical synthetic plan for a complex molecule like Cilomilast begins with a retrosynthetic analysis, which involves deconstructing the target molecule into simpler, commercially available starting materials. The core structure of Cilomilast is a cis-4-cyano-4-aryl-cyclohexanecarboxylic acid. wikipedia.org

The primary retrosynthetic disconnections for the Cilomilast scaffold are:

Carboxylic Acid Formation: The cyclohexanecarboxylic acid can be traced back to a corresponding ester or other carboxylate precursor, suggesting a late-stage hydrolysis step. newdrugapprovals.org

Quaternary Center Construction: The key challenge is the creation of the quaternary carbon atom bearing both the cyano group and the aryl substituent. A common approach involves the conjugate addition of a cyanide source to an α,β-unsaturated ketone or a related Michael acceptor.

Aryl-Cyclohexane Bond: The bond between the 3-(cyclopentyloxy)-4-methoxyphenyl group and the cyclohexane (B81311) ring is a key disconnection point. This suggests a strategy where the aryl group is introduced onto a pre-formed cyclohexane ring, for instance, via the reaction of an organometallic aryl species with a cyclohexanone (B45756) derivative.

Ether Linkage: The cyclopentyloxy ether can be disconnected to reveal 3-hydroxy-4-methoxybenzaldehyde (a derivative of vanillin) and a cyclopentyl halide or tosylate, indicating a Williamson ether synthesis as a potential route.

Based on published syntheses of Cilomilast and its analogs, a plausible forward synthesis starts with 3-cyclopentyloxy-4-methoxybenzaldehyde. drugfuture.comnih.gov This key intermediate can be converted into an acetonitrile (B52724) derivative, which then undergoes a series of reactions including a Michael addition with an acrylate, Dieckmann condensation to form the cyclohexane ring, and subsequent functional group manipulations to install the cyano and carboxylic acid moieties. drugfuture.com An alternative reported strategy begins with a cyclohexanone precursor. researchgate.net

Specific Methodologies for Deuterium (B1214612) Introduction

The designation "Cilomilast-d5" indicates the incorporation of five deuterium atoms, replacing five protium (B1232500) (¹H) atoms. bdg.co.nz For its intended use as an internal standard, the deuterium labels are ideally placed on a metabolically stable position of the molecule. The cyclopentyloxy group is a common site for such labeling.

Site-selective deuteration is a powerful tool in organic synthesis. nih.govresearchgate.net Several methods could theoretically be employed to introduce deuterium into the Cilomilast structure.

Hydrogen-Deuterium Exchange (HIE): This is one of the most common and efficient methods for introducing deuterium. nih.govresearchgate.net HIE reactions often employ a catalyst, such as palladium, ruthenium, or iridium, to facilitate the exchange of C-H bonds with a deuterium source like deuterium gas (D₂) or deuterium oxide (D₂O). rsc.orgresearchgate.net For Cilomilast, HIE could potentially be used to deuterate the aromatic or aliphatic C-H bonds, although achieving site-selectivity for exactly five deuterium atoms on the cyclopentyl ring would be challenging and likely result in a mixture of isotopologues.

Reductions with Deuterated Reagents: Another strategy involves the reduction of a suitable precursor with a deuterated reducing agent. For example, if the synthesis proceeds through a cyclohexanone intermediate, reduction with sodium borodeuteride (NaBD₄) could introduce deuterium onto the cyclohexane ring. Similarly, catalytic deuteration of an olefin precursor using D₂ gas would install deuterium atoms across the former double bond. However, these methods are often limited to introducing one or two deuterium atoms at specific locations and are less suitable for incorporating a d5-label into the cyclopentyl group.

The most direct and unambiguous method for producing this compound is to utilize a starting material that is already isotopically enriched. nih.govnih.gov This approach ensures precise control over the location and number of deuterium atoms.

The synthesis of this compound would most practically begin with a deuterated cyclopentyl precursor, such as cyclopentanol-d5 or cyclopentyl bromide-d5. The synthesis would proceed as follows:

Synthesis of Deuterated Precursor: A commercially available deuterated starting material or a multi-step synthesis would be used to produce a highly enriched cyclopentyl-d5 precursor.

Etherification: The deuterated precursor would be reacted with a vanillin (B372448) derivative, such as 3-hydroxy-4-methoxybenzaldehyde, under Williamson ether synthesis conditions (e.g., using a base like sodium hydride or potassium carbonate) to form 3-(cyclopentyloxy-d5)-4-methoxybenzaldehyde.

Completion of Synthesis: This isotopically labeled intermediate would then be carried through the established synthetic route for Cilomilast. newdrugapprovals.orgdrugfuture.com This ensures that the deuterium label is retained in the final product at the desired location without the need for non-selective exchange reactions on the complex final molecule.

Site-Selective Deuteration Techniques (e.g., Hydrogen-Deuterium Exchange, Reductions with Deuterated Reagents)

Spectroscopic Characterization for Structural Confirmation of this compound

Following synthesis, rigorous spectroscopic analysis is required to confirm the chemical structure, the location of the deuterium atoms, and the isotopic purity of this compound. acs.orgbenthamdirect.com The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR spectroscopy is an indispensable tool for confirming the identity of deuterated compounds. tutorchase.comlabinsights.nl

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished. studymind.co.uk Assuming the label is on the cyclopentyl ring, the multiplet associated with the C₅H₉O- group would show a drastically reduced integration value. Published ¹H NMR data for unlabeled Cilomilast can be used as a reference. taylorandfrancis.com

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. wikipedia.org A ²H NMR spectrum of this compound would show signals at chemical shifts corresponding to the positions of the deuterium atoms. sigmaaldrich.com This provides direct evidence of successful deuteration and can help confirm the location of the labels. The experiment is performed using non-deuterated solvents. sigmaaldrich.com

Table 1. Comparison of Key ¹H NMR Signals for Cilomilast and Expected Signals for this compound (Cyclopentyl-d5).
AssignmentCilomilast Chemical Shift (δ ppm) taylorandfrancis.comExpected this compound Chemical Shift (δ ppm)Comment
-OCH₃3.85 (s, 3H)~3.85 (s, 3H)Unaffected by deuteration on the cyclopentyl ring.
Cyclohexane Protons1.58–2.46 (m, 9H)~1.58–2.46 (m, 9H)Unaffected by deuteration on the cyclopentyl ring.
Cyclopentyloxy Protons1.75–2.10 (m, 8H) & 4.78–4.84 (m, 1H)Reduced or absentSignals disappear due to H/D replacement.
Aromatic Protons6.86–7.01 (m, 3H)~6.86–7.01 (m, 3H)Unaffected by deuteration on the cyclopentyl ring.

Mass spectrometry is essential for confirming the mass of the labeled compound and determining its isotopic purity. iris-biotech.denih.gov

Molecular Mass Verification: The molecular weight of this compound will be 5 mass units higher than that of unlabeled Cilomilast (C₂₀H₂₅NO₄, Molar Mass: 343.42 g/mol ). wikipedia.org High-resolution mass spectrometry (HRMS) can measure the mass with high precision, allowing for the confirmation of the elemental formula C₂₀H₂₀D₅NO₄. benthamdirect.com

Isotopic Purity: MS analysis can quantify the percentage of the d5-labeled species relative to unlabeled (d0) and other partially deuterated variants. This is crucial for its use as an internal standard, where high isotopic enrichment is required. ckisotopes.commetsol.com

Fragment Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can be used to further pinpoint the location of the deuterium label. The molecule is fragmented, and the masses of the resulting ions are analyzed. Fragments containing the cyclopentyloxy-d5 group will exhibit a +5 mass shift compared to the corresponding fragments from unlabeled Cilomilast, while fragments without this group will have unchanged masses.

Table 2. Expected Mass-to-Charge Ratios (m/z) for Cilomilast and this compound Molecular Ions and Key Fragments.
IonDescriptionExpected m/z (Cilomilast)Expected m/z (this compound)
[M+H]⁺Protonated Molecular Ion344.18349.21
[M-H₂O+H]⁺Loss of water from carboxylic acid326.17331.20
[M-C₅H₈+H]⁺Loss of cyclopentene (B43876) from ether276.11276.11 (if loss is C₅H₃D₅) or 281.14 (if loss is C₅H₈)

Investigating Molecular and Cellular Mechanisms with Cilomilast D5

Elucidation of PDE4 Subtype Selectivity and Binding Kinetics Utilizing Deuterated Probes

Phosphodiesterase 4 is not a single entity but a family of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), each with multiple isoforms. mdpi.com Understanding how an inhibitor interacts with these different subtypes is fundamental to predicting its therapeutic efficacy and potential side effects.

Enzymatic Assays with Recombinant PDE4 Isoforms (A, B, C, D)

Enzymatic assays using recombinant human PDE4 isoforms are essential for determining the potency and selectivity of an inhibitor. These assays measure the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Cilomilast (B62225) has been shown to be a potent PDE4 inhibitor with significant selectivity for certain subtypes. ersnet.orgmedchemexpress.com

Notably, cilomilast demonstrates a preference for the PDE4D subtype. ekb.egdrugbank.com In one study, the IC₅₀ values for cilomilast against PDE4B and PDE4D were 25 nM and 11 nM, respectively. mdpi.com Another report indicated IC₅₀ values of 288 nM for PDE4B and 63 nM for PDE4D. nih.gov This selectivity for PDE4D is a key characteristic of cilomilast's pharmacological profile. ersnet.orgopenrespiratorymedicinejournal.com In contrast, its inhibitory activity against other PDE families, such as PDE1, PDE2, PDE3, and PDE5, is significantly lower, with IC₅₀ values in the micromolar range, underscoring its specificity for the PDE4 family. ersnet.orgmedchemexpress.commedchemexpress.com

Table 1: Inhibitory Potency (IC₅₀) of Cilomilast against PDE Isoforms This table compiles data from multiple studies to show the comparative inhibitory concentration of Cilomilast across different PDE subtypes. Note that values can vary between different experimental setups.

PDE SubtypeIC₅₀ (nM)Selectivity ProfileReference
PDE4 (General)120Potent ersnet.org
PDE4A8101Potent portlandpress.com
PDE4B25 - 288Potent mdpi.comnih.gov
PDE4D11 - 63Most Potent mdpi.comnih.gov
PDE174,000Low ersnet.org
PDE265,000Low ersnet.org
PDE3>100,000Very Low medchemexpress.com
PDE583,000Low ersnet.org

Ligand Binding Studies (e.g., Radioligand Displacement using Cilomilast-d5)

Ligand binding studies are crucial for characterizing the affinity and kinetics of an inhibitor for its target enzyme. In these assays, a labeled ligand (a "probe") is used to quantify the binding to the receptor. A common technique is the radioligand displacement assay, where a radiolabeled compound, such as [³H]-rolipram or [¹¹C]-rolipram, is first allowed to bind to the PDE4 enzyme. nih.gov Then, an unlabeled competitor, in this case, this compound, is added at increasing concentrations. By measuring the amount of radioligand that is displaced, researchers can determine the binding affinity (Ki) of the competitor.

The use of a deuterated probe like this compound in such assays serves primarily as a stable, heavy-isotope internal standard in mass spectrometry-based detection methods that can complement or replace radiolabeling. While specific radioligand displacement studies utilizing this compound are not widely documented, the methodology is standard. The stability of the carbon-deuterium bond ensures that the probe's structure remains intact during the experiment, providing a reliable measure of the parent compound's binding characteristics. These studies help to elucidate the binding kinetics (kon and koff rates) and provide a deeper understanding of the drug-target interaction at the active site.

Impact on Intracellular Cyclic Adenosine (B11128) Monophosphate (cAMP) Dynamics

The primary mechanism of action for PDE4 inhibitors is the prevention of cyclic adenosine monophosphate (cAMP) degradation. mdpi.com This leads to an accumulation of intracellular cAMP, a vital second messenger that modulates numerous cellular functions. atsjournals.orgatsjournals.org

Cellular cAMP Accumulation Assays in Model Systems

To quantify the effect of Cilomilast on intracellular signaling, researchers perform cellular cAMP accumulation assays. In a typical setup, a model cell system, such as human airway smooth muscle (ASM) cells or immune cells, is stimulated to produce cAMP (often using an agent like forskolin). pnas.orgatsjournals.org The cells are then treated with varying concentrations of the PDE4 inhibitor.

Studies have shown that cilomilast effectively increases cAMP levels in a concentration-dependent manner. atsjournals.org For instance, in human ASM cells, cilomilast significantly potentiates the cAMP accumulation induced by β2-agonists. atsjournals.org This functional outcome directly confirms that the enzymatic inhibition observed in biochemical assays translates to a cellular effect. The use of this compound as a research tool allows for precise quantification in these assays, particularly when using mass spectrometry to measure intracellular concentrations, as it can be distinguished from its non-deuterated counterpart.

Table 2: Representative Data on Cilomilast-Induced cAMP Accumulation This table illustrates the typical dose-dependent effect of a PDE4 inhibitor on cAMP levels in a cellular model stimulated with formoterol.

Cilomilast Concentration (µM)cAMP Accumulation (% of Stimulated Control)Pathway Activation
0 (Control)100%Baseline
0.1150%Moderate Increase
1.0280%Strong Increase
10.0450%Maximum Increase
Data are illustrative based on findings reported in studies such as those by Patel et al. (2007) atsjournals.org

Modulation of Downstream cAMP-Dependent Signaling Pathways (e.g., PKA Activation)

The increase in intracellular cAMP triggers a cascade of downstream signaling events. One of the most important is the activation of Protein Kinase A (PKA). ekb.egmdpi.com Activated PKA phosphorylates numerous target proteins within the cell, leading to the ultimate physiological response.

Molecular analyses have confirmed that cilomilast restores cAMP levels, which in turn leads to the activation of PKA. mdpi.comnih.gov This activated PKA then phosphorylates key transcription factors, most notably the cAMP response element-binding protein (CREB). ekb.egmdpi.com Phosphorylated CREB can then enter the nucleus and modulate the expression of genes involved in inflammation and cell survival, such as brain-derived neurotrophic factor (BDNF). mdpi.comnih.gov Therefore, by inhibiting PDE4, cilomilast effectively engages the entire cAMP-PKA-CREB signaling pathway, which is central to its anti-inflammatory and neuroprotective effects. mdpi.com

Assessment of Kinetic Isotope Effects (KIE) on Enzyme-Substrate Interactions

The replacement of hydrogen with its stable, heavier isotope, deuterium (B1214612), can alter the rate of chemical reactions. This phenomenon is known as the kinetic isotope effect (KIE). portico.orgwikipedia.org The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and more difficult to break. portico.orgdovepress.com If the cleavage of a specific C-H bond is part of the rate-determining step of a reaction, substituting it with a C-D bond will slow the reaction down. portico.org

In the context of this compound, the deuterium atoms are located on the cyclopentyloxy group. While the primary interaction of cilomilast with the PDE4 active site does not involve the cleavage of these bonds, KIE can still be used to study the enzyme-inhibitor interaction. This is known as a secondary KIE, which can reveal subtle details about the transition state of the binding event. einsteinmed.edu

By comparing the binding and inhibition kinetics (e.g., k_cat, K_m, K_i) of Cilomilast versus this compound, researchers could probe the enzyme's transition state during inhibitor binding. einsteinmed.edupnas.org A measurable KIE would suggest that the vibrational modes of the C-H bonds on the cyclopentyl ring are altered in the transition state of the binding process. This could imply a close steric interaction or a change in the conformation of the inhibitor within the enzyme's active site. einsteinmed.edu While KIE is more commonly exploited to slow drug metabolism, its application in studying enzyme-inhibitor binding mechanisms provides a sophisticated tool for drug design. portico.orgresearchgate.net Although specific KIE studies on the this compound/PDE4 interaction are not prominent in the literature, the theoretical framework provides a clear path for using this deuterated probe to gain a high-resolution view of the binding event. doi.orgresearchgate.net

Mechanistic Investigations of C-H/C-D Bond Cleavage during Metabolism

The metabolism of many drugs is mediated by enzymes, such as the cytochrome P450 (CYP) superfamily, which often catalyze the oxidation of C-H bonds. juniperpublishers.comnih.gov The principal metabolic routes for Cilomilast include decyclopentylation and 3-hydroxylation of the cyclopentyl ring. nih.govresearchgate.net These transformations inherently involve the cleavage of C-H bonds. The substitution of hydrogen with deuterium to create this compound results in a carbon-deuterium (C-D) bond that is stronger and has a lower vibrational frequency than the corresponding C-H bond. wikipedia.orginformaticsjournals.co.in This difference in bond energy forms the basis of the kinetic isotope effect (KIE).

The KIE is defined as the ratio of the reaction rate constant for the lighter isotope (kH) to that of the heavier isotope (kD). wikipedia.org By comparing the rate of metabolism of Cilomilast (containing C-H bonds) with that of this compound (containing C-D bonds at the site of metabolism), researchers can determine if the cleavage of this bond is a rate-limiting step in the metabolic process. nih.govresearchgate.net

A primary KIE value significantly greater than 1 indicates that the C-H bond is broken during the rate-determining step of the reaction. nih.govepfl.ch Conversely, a KIE value close to 1 suggests that C-H bond cleavage is not involved in the rate-limiting step, or that it occurs after this step. wikipedia.org For instance, if this compound were synthesized with deuterium atoms on the cyclopentyl ring, a slower rate of hydroxylation compared to the non-deuterated Cilomilast would point to C-H abstraction being a critical, rate-limiting part of the metabolic pathway. nih.gov

Table 1: Interpreting Kinetic Isotope Effect (KIE) Values in this compound Metabolism Studies

Observed KIE (kH/kD) Value Interpretation Implication for C-H/C-D Bond Cleavage
~ 1No significant isotope effect.C-H/C-D bond cleavage is not part of the rate-determining step of the metabolic reaction. wikipedia.org
> 1 (e.g., 2-10)Normal primary KIE.C-H/C-D bond is broken in the rate-determining step of the metabolic pathway. epfl.ch
>> 10Large KIE, possible quantum tunneling.Suggests a complex reaction mechanism where the hydrogen/deuterium atom "tunnels" through the activation barrier. nih.gov
< 1Inverse KIE.Indicates a change in hybridization at the carbon atom, leading to a more constrained transition state for the C-H bond compared to the C-D bond.

This table illustrates theoretical KIE values and their general interpretations in the context of metabolic studies.

Implications of KIE for Understanding Metabolic Transformations in Research

Firstly, it helps to pinpoint the exact site of metabolic attack and the nature of the enzymatic reaction. For Cilomilast, a large KIE on the hydroxylation of the cyclopentyl ring would strongly support the role of a CYP enzyme in this transformation, as these enzymes are known to proceed via mechanisms involving C-H bond abstraction. nih.gov This detailed mechanistic insight allows for a more accurate prediction of potential drug-drug interactions and variability in patient populations. pharmafeatures.com

Secondly, KIE studies can reveal the existence of parallel metabolic pathways. If the primary metabolic route is slowed by deuteration (a phenomenon known as "metabolic switching"), other, previously minor, metabolic pathways may become more prominent. cdnsciencepub.com This allows researchers to identify and characterize alternative clearance mechanisms for a drug, providing a more complete picture of its disposition in the body.

Finally, understanding the rate-limiting steps of metabolism can guide the design of new drug analogues with improved pharmacokinetic profiles. researchgate.netnih.gov By strategically placing deuterium at metabolically vulnerable positions, it is possible to slow down the rate of metabolism, potentially leading to increased drug exposure and a longer half-life. wikipedia.org This "deuterium switch" approach has been successfully used to optimize the properties of various drugs. nih.gov

Table 2: Research Implications of KIE Findings from this compound Studies

KIE Finding Mechanistic Understanding Broader Research Implications
Significant KIE at the cyclopentyl ring.Confirms that C-H bond cleavage at this site is the rate-limiting step in one of Cilomilast's major metabolic pathways (hydroxylation). nih.govnih.govProvides a target for medicinal chemists to modify the drug to alter its metabolic stability. nih.gov
No significant KIE observed.Suggests that other steps, such as enzyme-substrate binding or product release, are rate-limiting rather than C-H bond cleavage.Directs research focus towards other aspects of the enzyme's catalytic cycle to understand metabolic rate.
Altered metabolite profile with this compound.Indicates "metabolic switching" where blocking one pathway enhances others. cdnsciencepub.comUncovers secondary metabolic routes that may have their own pharmacological or toxicological significance. juniperpublishers.comacs.org

This table outlines the potential implications of hypothetical KIE studies with this compound for guiding further research.

Preclinical Pharmacokinetic and Metabolic Profiling of Cilomilast D5 in Research Models

In Vitro Metabolism Studies

In vitro systems, such as hepatic microsomes and isolated hepatocytes from various species, are fundamental in characterizing the metabolic stability and pathways of new chemical entities. For Cilomilast-d5, these studies are crucial for understanding the impact of deuteration on its biotransformation.

Studies with unlabeled Cilomilast (B62225) have established that it undergoes extensive metabolism. The primary routes of biotransformation include O-dealkylation (decyclopentylation), hydroxylation of the cyclopentyl ring, and glucuronidation of the carboxylic acid group. nih.govresearchgate.net

In in vitro incubations with hepatic microsomes from preclinical species such as rats and dogs, Cilomilast is metabolized to several products. The principal metabolite is often the result of oxidation on the cyclopentyl ring. nih.govresearchgate.net The introduction of deuterium (B1214612) atoms at this metabolically active site in this compound is expected to significantly alter the rate of this reaction. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher energy requirement for its cleavage by metabolic enzymes. This phenomenon, the kinetic isotope effect, would likely result in a decreased rate of formation of hydroxylated metabolites.

Consequently, in enzyme kinetic studies using rat or dog liver microsomes, this compound is predicted to exhibit a lower intrinsic clearance (Cl_int) compared to unlabeled Cilomilast. This would be reflected in a higher metabolic stability. The formation of the 3-hydroxycyclopentyl metabolite, a major metabolite of the parent compound, would be substantially reduced. This metabolic switching could potentially lead to an increased formation of metabolites through alternative pathways, such as acyl glucuronidation or decyclopentylation, although the latter is also a CYP-mediated oxidative process that might be affected if deuteration influences enzyme binding.

ParameterUnlabeled Cilomilast (Projected)This compound (Projected)SpeciesSystem
Metabolic Half-Life (t½, min) 2550RatLiver Microsomes
Intrinsic Clearance (Clint, µL/min/mg protein) 27.713.9RatLiver Microsomes
Major Metabolite(s) Identified 3-Hydroxycyclopentyl-Cilomilast, Decyclopentyl-CilomilastDecyclopentyl-Cilomilast, Cilomilast Acyl GlucuronideRatLiver Microsomes
Metabolic Half-Life (t½, min) 3565DogLiver Microsomes
Intrinsic Clearance (Clint, µL/min/mg protein) 19.810.7DogLiver Microsomes
Major Metabolite(s) Identified 3-Hydroxycyclopentyl-CilomilastDecyclopentyl-CilomilastDogLiver Microsomes

Note: The data presented for this compound are projected based on the known metabolism of Cilomilast and the anticipated kinetic isotope effect. Actual experimental values may vary.

The metabolism of Cilomilast is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. Specifically, CYP2C8 has been identified as the main enzyme responsible for the 3-hydroxylation of the cyclopentyl ring in humans. nih.gov Other enzymes, including various UGTs (UDP-glucuronosyltransferases), are involved in the acyl glucuronidation of the carboxylic acid moiety. nih.gov

Enzyme Kinetics and Metabolite Identification in Hepatic Microsomes and Isolated Hepatocytes

In Vivo Pharmacokinetic Analysis in Animal Models (e.g., Rodents, Non-Rodents) for Research

In vivo studies in preclinical species are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a whole-organism context.

Following oral administration in research animals such as rats and dogs, unlabeled Cilomilast is well-absorbed and exhibits negligible first-pass metabolism. nih.gov It is highly protein-bound in plasma. nih.gov The elimination is almost entirely metabolic, with the majority of the drug excreted as metabolites in the urine. nih.gov

A direct comparative pharmacokinetic study in a preclinical model, such as the rat or dog, is the definitive way to quantify the effect of deuteration on the disposition of Cilomilast. In such a study, both Cilomilast and this compound would be administered, and plasma concentrations would be monitored over time.

ParameterUnlabeled Cilomilast (Representative Data)This compound (Projected)Animal Model
Oral Bioavailability (%) ~100~100Rat
Plasma Half-life (t½, h) 4.57.0Rat
Area Under the Curve (AUC, ng·h/mL) 15002500Rat
Systemic Clearance (CL, L/h/kg) 0.80.5Rat
Oral Bioavailability (%) HighHighDog
Plasma Half-life (t½, h) 6.09.5Dog
Area Under the Curve (AUC, ng·h/mL) 22003500Dog
Systemic Clearance (CL, L/h/kg) 0.50.3Dog

Note: The data presented for this compound are projected based on the known pharmacokinetics of Cilomilast and the anticipated impact of deuteration. Actual experimental values may vary. The data for unlabeled Cilomilast is representative and may not reflect a specific study.

Absorption, Distribution, and Elimination Kinetics in Preclinical Species

Metabolite Identification and Quantification in Biological Matrices of Research Animals

The analysis of biological matrices such as plasma, urine, and feces from research animals dosed with this compound is critical for a complete understanding of its metabolic fate. Using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the full spectrum of metabolites can be identified and quantified.

In comparison to the metabolic profile of unlabeled Cilomilast, the profile for this compound is expected to show a significant reduction in the abundance of the hydroxylated cyclopentyl metabolites. Conversely, there may be a corresponding increase in the levels of the acyl glucuronide and the decyclopentylated metabolite. The quantification of these metabolites relative to the parent drug in plasma and excreta would provide a clear picture of the metabolic shift induced by deuteration. This information is vital for assessing whether the altered metabolic profile leads to the formation of any unique or disproportionate metabolites that would require further characterization.

Structural Elucidation of Deuterated Metabolites

The metabolism of the parent compound, Cilomilast, is known to be extensive, with the unchanged drug accounting for less than 1% of an administered dose. nih.gov The primary metabolic routes for Cilomilast involve oxidation of the cyclopentyl ring, decyclopentylation, and glucuronidation. nih.gov Given this, the structural elucidation of this compound metabolites in preclinical research models would focus on identifying metabolites that retain the deuterium label.

The primary analytical technique for this purpose would be high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/HRMS). This method allows for the separation of metabolites and their precise mass determination, which can confirm the presence and number of deuterium atoms in each metabolite. Further structural information would be obtained through tandem mass spectrometry (MS/MS), where metabolites are fragmented to reveal their structural components.

Based on the metabolism of Cilomilast, the following deuterated metabolites would be anticipated in preclinical studies of this compound.

Table 1: Predicted Deuterated Metabolites of this compound

Predicted Metabolite Description of Metabolic Transformation Anticipated Change in Mass (from this compound)
Hydroxylated-Cilomilast-d4/d5Oxidation (hydroxylation) on the deuterated cyclopentyl ring. The number of retained deuterium atoms (4 or 5) would depend on the exact position of hydroxylation and any potential deuterium-hydrogen exchange.+16 amu (addition of oxygen)
Decyclopentylated-Cilomilast-d5Cleavage of the deuterated cyclopentyl ether bond, resulting in a phenol. The deuterium atoms would be lost with the cyclopentyl group.-73 amu (loss of C5H5D5O)
This compound-glucuronideConjugation of a glucuronic acid molecule to the carboxylic acid group of the parent compound. All five deuterium atoms are expected to be retained.+176 amu (addition of C6H8O6)
Hydroxylated-Cilomilast-d4/d5-glucuronideGlucuronidation of the hydroxylated metabolite.+192 amu (addition of C6H8O7)

This table is predictive and based on the known metabolism of non-deuterated Cilomilast. Actual metabolites would need to be confirmed by experimental data.

Pathways of Biotransformation and Isotopic Metabolite Mapping

The biotransformation of this compound is expected to follow similar pathways to Cilomilast, but the rate of these transformations at the deuterated sites may be altered due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break. Since oxidation of the cyclopentyl ring is a major metabolic pathway for Cilomilast, the deuteration at this position in this compound is anticipated to slow down this process.

Primary Metabolic Pathways:

Oxidative Metabolism: The primary oxidative pathway for Cilomilast is the 3-hydroxylation of the cyclopentyl ring, a reaction mediated by the cytochrome P450 enzyme CYP2C8. nih.gov In the case of this compound, the rate of this hydroxylation is expected to be reduced due to the KIE. This would likely result in a lower formation of the hydroxylated metabolite compared to the non-deuterated compound under identical conditions.

Conjugation: Acyl glucuronidation of the carboxylic acid group is another significant metabolic pathway for Cilomilast. nih.gov This pathway is not expected to be directly affected by deuteration on the cyclopentyl ring. Therefore, a larger proportion of this compound may be directly conjugated to form this compound-glucuronide.

Cleavage: Decyclopentylation is also a known metabolic route. nih.gov The impact of deuteration on this ether cleavage reaction is less predictable without experimental data but could also be affected by the KIE.

Isotopic Metabolite Mapping and Potential for Metabolic Switching:

Isotopic metabolite mapping would involve administering this compound to research models (e.g., rats or in vitro human liver microsomes) and analyzing biological samples (plasma, urine, feces) over time to track the appearance and disappearance of the parent drug and its deuterated metabolites.

A key aspect to investigate would be the potential for "metabolic switching." By slowing down the primary oxidative pathway at the cyclopentyl ring, the metabolism might shift to other, typically minor, pathways. For Cilomilast, this could include increased metabolism on the phenyl ring or other parts of the cyclohexanecarboxylic acid moiety. However, as the main metabolite of Cilomilast is reported to be significantly less potent, slowing its formation through deuteration could potentially prolong the action of the parent drug. nih.gov

The following table outlines the anticipated impact of deuteration on the primary biotransformation pathways of Cilomilast.

Table 2: Predicted Biotransformation Pathways of this compound and the Effect of Deuteration

Metabolic Pathway Key Enzyme(s) Known for Cilomilast Predicted Impact of Deuteration in this compound
3-Hydroxylation of Cyclopentyl RingCYP2C8Major PathwayRate likely decreased due to Kinetic Isotope Effect (KIE).
DecyclopentylationCytochrome P450 enzymesMajor PathwayRate may be decreased due to KIE.
Acyl GlucuronidationUGT enzymesMajor PathwayNo direct impact expected; may become a more prominent pathway if oxidative routes are slowed.
Aromatic HydroxylationCytochrome P450 enzymesMinor PathwayPotential for "metabolic switching" to this pathway may be increased.

This table is predictive and based on established principles of drug metabolism. The actual impact of deuteration would require experimental verification.

Advanced Analytical Methodologies for Detection and Quantification of Cilomilast D5 in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely utilized and powerful technique for the analysis of pharmaceutical compounds and their metabolites in complex biological matrices. Its sensitivity, selectivity, and speed make it indispensable in research involving Cilomilast-d5.

Method Development and Validation for Trace Analysis in Complex Research Samples

The development and validation of LC-MS/MS methods for trace analysis of compounds like Cilomilast (B62225) in complex research samples, such as plasma, urine, or tissue extracts, require careful optimization of various parameters. These include sample preparation techniques, chromatographic separation conditions, and mass spectrometric detection settings.

Sample preparation is a critical step to isolate the analyte and internal standard from the matrix and minimize interference. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. The goal is to achieve high recovery, reduce matrix effects, and obtain a clean extract for injection into the LC-MS/MS system.

Chromatographic separation is typically performed using reversed-phase HPLC or UHPLC columns, with mobile phases optimized to provide adequate retention and separation of the analyte from endogenous compounds and potential metabolites. The choice of column chemistry, mobile phase composition (including organic solvent, buffer, and additives), and gradient or isocratic elution conditions significantly impacts method performance.

Mass spectrometric detection for quantitative analysis of small molecules like Cilomilast often employs tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. This involves selecting specific precursor ions and their characteristic product ions for both the analyte and the internal standard, providing high selectivity and sensitivity. Optimization of MS/MS parameters, such as ionization mode (typically positive or negative electrospray ionization, ESI), cone voltage, and collision energy, is essential to maximize signal intensity and specificity.

Method validation is performed according to regulatory guidelines, such as those from the FDA and EMA, to ensure the method is reliable and fit for its intended purpose in research. Key validation parameters include:

Selectivity: Demonstrating that the method can differentiate the analyte and internal standard from endogenous matrix components and other potential interfering substances. Challenges in selectivity can arise from isotopic contributions of the analyte towards its internal standard guidetopharmacology.org.

Linearity: Establishing a proportional relationship between the analyte concentration and the instrument response over a defined range.

Accuracy: Assessing the closeness of the measured concentration to the true concentration.

Precision: Evaluating the reproducibility of the measurements under defined conditions (intra-day and inter-day variability).

Sensitivity: Determining the lower limit of quantification (LLOQ), the lowest concentration that can be reliably and accurately measured.

Matrix Effect: Evaluating the influence of the sample matrix on the ionization efficiency of the analyte and internal standard. Deuterated internal standards are crucial for compensating for matrix effects nih.govbdg.co.nzguidetoimmunopharmacology.orgwikipedia.org.

Recovery: Determining the efficiency of the sample preparation method in extracting the analyte and internal standard from the matrix.

Stability: Assessing the stability of the analyte and internal standard in the sample matrix under various storage and handling conditions.

Validated LC-MS/MS methods are robust and reproducible, enabling accurate quantification of compounds at trace levels in complex research samples guidetopharmacology.org.

Application of this compound as an Internal Standard in Bioanalytical Assays

This compound, a stable isotope-labeled version of Cilomilast, serves as an ideal internal standard (IS) in bioanalytical assays utilizing LC-MS/MS. Stable isotope-labeled internal standards are widely preferred in quantitative bioanalysis because they closely mimic the physicochemical properties of the analyte, including extraction recovery, chromatographic behavior, and ionization efficiency nih.govbdg.co.nzguidetoimmunopharmacology.orgwikipedia.org.

The primary role of an internal standard in LC-MS bioanalysis is to compensate for variability introduced during the analytical process, from sample preparation through chromatographic separation and mass spectrometric detection nih.govguidetoimmunopharmacology.orgwikipedia.org. By adding a known quantity of this compound to each research sample (including calibration standards, quality control samples, and study samples) before processing, variations in these steps affect both Cilomilast and this compound proportionally. The ratio of the analyte response to the internal standard response is then used for quantification, normalizing for these variations and improving the accuracy and precision of the results guidetoimmunopharmacology.orgwikipedia.org.

The use of a deuterated internal standard like this compound is particularly effective in mitigating matrix effects, which can cause ion suppression or enhancement that varies between samples nih.govbdg.co.nzguidetoimmunopharmacology.orgwikipedia.org. Since this compound is chemically almost identical to Cilomilast, they are expected to experience similar matrix effects, and the ratio of their responses remains relatively constant.

Key considerations when using this compound as an internal standard include ensuring its high purity to avoid interference with the analyte signal nih.gov. Ideally, the stable isotope label should result in a sufficient mass difference between the analyte and the internal standard to prevent mass spectrometric cross-talk nih.gov. Deuteration is a common method for creating such internal standards wikipedia.org.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides accurate mass measurements with high resolving power. This allows for the determination of the elemental composition of a compound and is invaluable for structural elucidation and metabolite identification in research.

When coupled with liquid chromatography (LC-HRMS) or gas chromatography (GC-HRMS), HRMS can provide detailed information about the molecular ions and fragment ions of analytes present in complex samples. For this compound, HRMS can be used to:

Confirm the elemental composition: By accurately measuring the mass-to-charge ratio (m/z) of the molecular ion of this compound, its elemental composition (C20H20D5NO4) can be confirmed, verifying its identity as the deuterated analog of Cilomilast (C20H25NO4).

Structural Elucidation: Combined with fragmentation techniques (e.g., HRMS/MS or HRMSn), HRMS provides characteristic fragment ions that can be used to piece together the structure of the molecule. This is particularly useful in identifying and characterizing potential metabolites of Cilomilast in research studies, where the exact structure of the metabolite may be unknown. By comparing the fragmentation pattern of a metabolite to that of Cilomilast and this compound, researchers can propose and confirm structural modifications.

Accurate Mass Measurement: The high mass accuracy of HRMS helps to distinguish between compounds with very similar nominal masses, improving the selectivity of the analysis.

HRMS plays a vital role in qualitative research, providing confidence in the identification of this compound and enabling the characterization of related compounds, such as metabolites or impurities, based on their accurate mass and fragmentation patterns.

Quantitative Nuclear Magnetic Resonance (qNMR) for Concentration Determination in Research Preparations

Quantitative Nuclear Magnetic Resonance (qNMR) is a spectroscopic technique that allows for the direct determination of the concentration and purity of a substance in a solution. Unlike chromatographic methods that rely on calibration curves based on external standards or internal standards with similar properties, qNMR is inherently quantitative because the intensity (integral) of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

In the context of research involving this compound, qNMR can be applied for:

Purity Determination: qNMR can be used to determine the mass fraction purity of a this compound reference standard or a research preparation. By comparing the integral of a characteristic peak of this compound to the integral of a peak from a certified internal standard of known purity and concentration (or using an external standard), the purity of the this compound sample can be accurately determined.

Concentration Determination: qNMR can directly determine the concentration of this compound in a research solution. This is particularly useful for preparing stock solutions or formulations where an accurate concentration is required without relying on a calibration curve.

Characterization of Deuterium (B1214612) Incorporation: While standard quantitative 1H NMR would show a reduced signal for the deuterated positions, specialized NMR techniques could potentially be used to assess the extent and position of deuterium incorporation in this compound, although this is a more advanced application.

qNMR is a valuable orthogonal technique in research to confirm the concentration and purity of this compound standards and preparations, providing confidence in the accuracy of quantitative data obtained by other methods like LC-MS/MS. Deuterated solvents are commonly used in NMR spectroscopy to avoid overwhelming signals from the solvent protons.

Compound Names and PubChem CIDs

Below is a table listing the relevant compound and its PubChem CID.

Compound NamePubChem CID
Cilomilast151170
This compoundNot available specifically for the d5 analog; used as a deuterated internal standard for Cilomilast.

Data Table Example (Illustrative LC-MS/MS Validation Data - Not specific to this compound):

While specific detailed research findings or data tables for this compound analysis were not extensively available in the public search results, the principles of method validation and the performance characteristics of similar bioanalytical methods can be illustrated. The following table presents hypothetical illustrative data for key validation parameters in an LC-MS/MS method for an analyte using a deuterated internal standard, based on typical bioanalytical validation criteria guidetopharmacology.org.

Validation ParameterAcceptance Criteria (Example)Illustrative Result
Linearity (r²)≥ 0.990.998
Accuracy (% Bias)± 15% (± 20% at LLOQ)Within range
Precision (% RSD)≤ 15% (≤ 20% at LLOQ)≤ 10%
Matrix Effect (% IS Normalized)85-115%98%
Recovery (%)≥ 70%> 85%
SelectivityNo significant interferenceConfirmed

This illustrative table demonstrates the types of data generated during method validation to ensure the reliability of the analytical method for quantifying the analyte using this compound as the internal standard. Actual validation data would be specific to the developed method and matrix.

Applications of Cilomilast D5 As a Research Tool in Preclinical Models

Utilization in Cellular Models of Inflammation and Immune Response

Cellular models are fundamental tools in preclinical research to investigate the direct effects of compounds on specific cell types involved in inflammation and immune responses. Studies with the parent compound, Cilomilast (B62225), have been conducted using various cell lines and primary cells to understand its impact at a molecular and cellular level. nih.govpsu.edunih.govmdpi.com

Modulation of Cytokine and Chemokine Production (e.g., TNF-α, IL-6, CXCL8) in Cell Lines

Research using cellular models has explored the ability of Cilomilast to modulate the production of key cytokines and chemokines involved in inflammatory processes. Studies using bronchial epithelial cells and sputum cells isolated from patients with COPD have shown that Cilomilast can significantly reduce the release of TNF-α and GM-CSF. psu.edu In BEAS-2B bronchial epithelial cells infected with rhinovirus 16, Cilomilast significantly decreased CXCL8 protein and mRNA production, while interestingly increasing IL-6 protein and mRNA production. nih.govmdpi.com There was also a trend towards reduction in CCL5 production in these cells. nih.govmdpi.com The specific involvement of Cilomilast-d5 in these direct modulation studies was not detailed in the provided search results; however, a deuterated standard would be valuable for quantifying Cilomilast concentrations in the cell culture media or cell lysates in such experiments.

Impact on Immune Cell Function (e.g., Macrophage Activation, T-lymphocyte Modulation)

Cilomilast has been shown to impact the function and presence of various immune cells in research settings. In studies involving bronchial biopsies from patients with COPD, treatment with Cilomilast was associated with significant reductions in the density of CD68+ macrophages and CD8+ T-lymphocytes in the bronchial tissue. nih.govresearchgate.net These cell types are considered important contributors to the pathogenesis of COPD. nih.govnih.gov Furthermore, studies have indicated that Cilomilast can inhibit neutrophil chemotaxis. psu.edu While these findings highlight the effects of the parent compound on immune cell function, specific research utilizing this compound to directly investigate these impacts at a mechanistic level was not described in the provided search results.

Application in Animal Models for Mechanistic Pathway Elucidation

Animal models are crucial for investigating the in vivo effects of compounds and elucidating the underlying mechanistic pathways in a more complex biological system. Cilomilast has demonstrated activity in various animal models of inflammatory diseases. drugbank.compsu.edu

Investigation of Anti-Inflammatory Effects in Induced Disease Models (e.g., LPS-induced inflammation, specific organ fibrosis models)

Studies using animal models have provided insights into the anti-inflammatory effects of Cilomilast. In a mouse model of LPS-induced acute lung injury, Cilomilast was reported to suppress IL-1β and TNF-α and alleviate neutrophilic inflammation. frontiersin.org Research in a mouse model of renal tubulointerstitial fibrosis induced by unilateral ureteral obstruction (UUO) showed that Cilomilast remarkably attenuated fibrosis and inflammation, reducing the mRNA expression of proinflammatory factors such as Il-6, Tnf-α, Il-18, Icam-1, and Mcp-1. nih.gov This effect was potentially mediated by inhibiting the TGF-β1-Smad2/3 signaling pathway. nih.gov Cilomilast has also been shown to inhibit inflammation by reducing the expression of IL-6, IL-1β, TNF-α, and MCP-1 in a cisplatin-induced acute kidney injury model, which was associated with sirtuin 1, PI3K, and phosphorylated AKT. frontiersin.org While these studies demonstrate the anti-inflammatory effects of Cilomilast in induced disease models and explore relevant pathways, the specific application of this compound as the primary tool for these mechanistic investigations was not detailed in the provided search results.

Comparative Studies with Other PDE4 Inhibitors and Analogues in Research Contexts

Cilomilast has been compared to other PDE4 inhibitors in research to understand its relative potency, selectivity, and effects. It is described as a second-generation PDE4 inhibitor, distinguished from earlier compounds like rolipram. frontiersin.orgnih.govrutgers.edufrontiersin.org Comparisons with other inhibitors like roflumilast (B1684550) have highlighted differences in their selectivity for PDE4 subtypes, with Cilomilast showing selectivity for PDE4D over other subtypes, while roflumilast exhibits pan-PDE4 inhibition or more selective PDE4B inhibition depending on the source. nih.govdrugbank.comfrontiersin.orgprobes-drugs.orgmdpi.comopenrespiratorymedicinejournal.com These comparisons in research contexts help to delineate the roles of different PDE4 subtypes in various inflammatory processes and the potential therapeutic implications of targeting specific isoforms. frontiersin.orgmdpi.comopenrespiratorymedicinejournal.com However, comparative studies specifically utilizing this compound as the primary tool for comparing the pharmacological effects or mechanisms with other PDE4 inhibitors in the outlined preclinical research areas were not detailed in the provided search results.

Structure-Activity Relationship (SAR) Studies Enabled by Deuterium (B1214612) Labeling

Based on available research information, direct evidence specifically detailing the use of this compound as a primary tool for Structure-Activity Relationship (SAR) studies explicitly enabled by deuterium labeling (such as investigating kinetic isotope effects on binding affinity or conformational stability related to activity) is not extensively documented in public preclinical literature. However, deuterated analogs like this compound play a crucial role in supporting SAR studies indirectly through their application in bioanalytical methods.

This compound is widely employed as an internal standard in quantitative bioanalytical assays, particularly using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are essential for accurately measuring the concentration of the parent compound, Cilomilast, and its metabolites in various biological matrices (e.g., plasma, tissue homogenates) obtained from preclinical studies. Accurate quantification of drug and metabolite levels is fundamental to understanding the pharmacokinetics (PK) and metabolic profile of Cilomilast in preclinical models.

The pharmacokinetic data generated with the aid of this compound as an internal standard provide critical context for interpreting the results of preclinical efficacy and safety studies. By correlating observed pharmacological responses or lack thereof with the actual exposure levels of Cilomilast in target tissues or systemic circulation, researchers can gain insights into the relationship between the compound's structure, its metabolic fate, and its biological activity. This indirect contribution to SAR allows medicinal chemists to refine structural modifications based on a more complete understanding of how changes affect not just intrinsic activity but also ADME (Absorption, Distribution, Metabolism, Excretion) properties that influence effective exposure.

While deuterium labeling can theoretically be used to probe specific metabolic pathways or conformational aspects relevant to binding and activity through kinetic isotope effects, the primary reported application of this compound in preclinical research, as indicated by available information, is its indispensable role in providing accurate quantitative data that underpins PK studies, thereby indirectly supporting SAR efforts. Specific data tables detailing SAR studies directly utilizing the deuterium label on this compound were not identified in the search results.

Assessment of Off-Target Interactions and Selectivity in Research Models

The assessment of off-target interactions and selectivity is a critical component of preclinical drug development. While this compound is not typically used as a direct tool to screen for off-target binding or enzymatic activity in isolation, its application as an internal standard in bioanalytical methods significantly contributes to the understanding of selectivity in preclinical models.

Accurate measurement of Cilomilast concentrations in different tissues and organs is crucial for interpreting findings related to selectivity and potential off-target effects. If a preclinical study reveals an unexpected effect or toxicity in a non-target tissue, knowing the precise concentration of the parent drug in that specific tissue is essential. This information, obtained through bioanalysis using this compound as an internal standard, helps researchers determine whether the observed effect is a consequence of high local drug exposure (potentially due to unfavorable distribution or transport) or if it suggests an interaction with an unintended molecular target even at lower concentrations, indicating a selectivity issue.

By enabling robust and accurate pharmacokinetic profiling across various biological compartments, this compound facilitates the interpretation of in vivo preclinical data concerning selectivity. It allows researchers to correlate observed phenotypic effects in different tissues with the actual exposure levels of Cilomilast, providing a quantitative basis for evaluating the compound's selectivity profile in complex biological systems.

Although deuterium substitution can sometimes subtly influence the interaction kinetics with enzymes or receptors due to kinetic isotope effects, the primary contribution of this compound to the assessment of off-target interactions and selectivity in preclinical research, based on available information, is its role in providing the accurate quantitative data necessary to understand drug distribution and exposure in various tissues, which is fundamental for interpreting selectivity findings. Specific data tables detailing the direct use of this compound to assess off-target interactions or selectivity were not found in the search results.

Future Research Directions and Unexplored Avenues for Cilomilast D5

Integration with Omics Technologies (e.g., Proteomics, Metabolomics) for Systems-Level Understanding

Integrating Cilomilast-d5 studies with omics technologies like proteomics and metabolomics offers a powerful avenue for a systems-level understanding of its effects. Deuterium (B1214612) labeling can be used in conjunction with mass spectrometry (MS)-based omics techniques to trace the metabolic pathways of this compound and its potential impact on endogenous metabolic profiles. symeres.commdpi.com

Proteomics: Future research could utilize this compound as a tool to investigate its interaction with target proteins, specifically PDE4 isoforms, and identify potential off-target protein binding sites. Quantitative proteomics approaches, potentially using stable isotope labeling by amino acids in cell culture (SILAC) or tandem mass tag (TMT) strategies in combination with this compound treatment in cellular or animal models, could reveal changes in protein expression and post-translational modifications in response to the compound. This could help elucidate the downstream cellular pathways affected by PDE4 inhibition and identify novel protein biomarkers related to the compound's activity or potential off-target effects.

Metabolomics: Metabolomics studies with this compound could provide insights into how the deuterated compound alters the metabolic landscape of biological systems. mdpi.commednexus.org By administering this compound and analyzing the resulting changes in metabolite concentrations using techniques like LC-MS or GC-MS, researchers could identify metabolic pathways that are modulated by the compound. mdpi.com The deuterated label allows for the differentiation of the parent compound and its metabolites from endogenous molecules, facilitating the tracking of its biotransformation and the identification of metabolic switching events that might differ from the non-deuterated form. nih.gov This could reveal how deuteration influences the metabolic fate of cilomilast (B62225) and its potential impact on cellular energy metabolism, inflammation, or other relevant biological processes.

Future studies could involve time-course experiments in relevant cell lines or animal models treated with this compound, followed by comprehensive proteomic and metabolomic profiling. Data integration and bioinformatics analysis would be crucial to correlate changes in protein and metabolite levels with the presence and metabolism of this compound, providing a holistic view of its biological impact.

Development of Novel Deuterated Analogs for Specific Research Questions

The existence of this compound opens the door for the rational design and synthesis of novel deuterated analogs with specific labeling patterns to address targeted research questions. researchgate.net

Investigation of Isotopic Effects on Binding: Deuteration at or near sites involved in protein binding could lead to novel analogs for studying the subtle influence of isotopic substitution on binding affinity and kinetics. mdpi.comacs.org While generally considered minor for non-covalent interactions, isotopic effects on hydrogen bonding or van der Waals forces could be explored with specifically designed deuterated analogs. mdpi.comacs.org

Synthesis Methodologies: Research into efficient and selective synthetic methodologies for incorporating deuterium at specific positions within the complex structure of cilomilast is also a crucial future direction. researchgate.net Developing novel catalytic or chemical methods for targeted hydrogen-deuterium exchange would facilitate the creation of these specific deuterated analogs. researchgate.net

The development of a library of site-specifically deuterated cilomilast analogs would be a valuable resource for detailed mechanistic studies.

Advanced Imaging Techniques Incorporating Deuterium-Labeled Probes (e.g., Deuterium Metabolic Imaging)

Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance spectroscopy (MRS) technique that utilizes deuterium-labeled substrates to visualize and quantify metabolic processes in living systems. nih.govfrontiersin.orgisotope.com While DMI is often applied to metabolic substrates like glucose, the principles could potentially be extended to deuterium-labeled drugs like this compound. nih.govisotope.com

Tissue Distribution and Metabolism Mapping: Future research could explore the feasibility of using DMI to map the spatial distribution and metabolic conversion of this compound in relevant tissues or organs in animal models. nih.govnih.gov This would require developing sensitive DMI sequences capable of detecting the deuterium signal from this compound and its deuterated metabolites amidst the natural abundance of deuterium in water. nih.govisotope.com

Pharmacokinetic Imaging: DMI could potentially provide spatially resolved pharmacokinetic information for this compound, showing how it is absorbed, distributed, and metabolized in real-time within specific tissues. This could offer significant advantages over traditional bulk tissue analysis.

Monitoring Target Engagement: While challenging, future advancements in DMI sensitivity and specificity might allow for the indirect assessment of target engagement by observing the metabolic consequences of PDE4 inhibition in specific cellular compartments or tissues.

Applying DMI to a deuterated drug like this compound is an advanced research direction that would require significant technological development in MRS hardware and software, as well as the synthesis of this compound with high isotopic enrichment. mdc-berlin.de

Role in Mechanistic Toxicology Studies (Excluding Adverse Effect Profiling) to Understand Metabolic Pathways Contributing to Observed Phenomena in Research Models

Deuterated compounds are valuable tools in mechanistic toxicology to understand how metabolic pathways contribute to cellular or organ responses, independent of simply profiling adverse effects. researchgate.net this compound can be utilized in this context.

Tracing Metabolic Activation Pathways: If certain metabolic pathways of cilomilast are suspected to lead to the formation of reactive or potentially harmful intermediates (even if not resulting in overt adverse effects at typical research doses), this compound can be used to trace these specific pathways. researchgate.net By analyzing the deuterated metabolites formed, researchers can quantify the flux through these pathways and investigate the enzymes involved. researchgate.net

Investigating Metabolic Switching: Deuteration can sometimes lead to metabolic switching, where the compound is metabolized through alternative pathways. nih.govnih.gov Studying the metabolic profile of this compound can reveal such switching, and further research can explore the toxicological implications of these alternative metabolic routes, if any, at a mechanistic level. nih.gov

Understanding Enzyme Kinetics: The kinetic isotope effect of deuterium can be exploited to study the rate-limiting steps in the metabolic breakdown of cilomilast by specific enzymes. researchgate.net Using this compound and comparing its reaction rate to the non-deuterated form can provide insights into the enzymatic mechanisms involved in its metabolism. researchgate.net

Mechanistic toxicology studies using this compound would focus on understanding the biochemical transformations of the compound within biological systems and how these transformations relate to observed cellular or molecular effects in research models, without necessarily focusing on overt toxicity outcomes.

Exploration of Isotopic Effects on Protein-Ligand Interactions and Conformational Dynamics

While often considered minor, deuterium substitution can subtly influence non-covalent interactions like hydrogen bonds and van der Waals forces, potentially affecting protein-ligand binding and protein conformational dynamics. mdpi.comacs.org

Binding Affinity and Kinetics: Future studies could employ techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare the binding affinity and kinetics of this compound and non-deuterated cilomilast to recombinant PDE4 enzymes or in cell-based assays. mdpi.com Subtle differences in binding parameters could indicate an isotopic effect on the interaction.

Protein Conformational Changes: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein structure and dynamics. symeres.com Deuterium labeling of the ligand (this compound) and/or the target protein could be used in advanced NMR experiments to investigate how the binding of this compound affects the conformational dynamics of PDE4 compared to the non-deuterated ligand. symeres.comacs.org This could reveal subtle changes in protein flexibility or the dynamics of specific residues upon ligand binding.

Computational Modeling: Complementary to experimental studies, computational methods such as molecular dynamics simulations could be used to model the interaction of this compound with PDE4 at an atomic level. jsps.go.jp These simulations can help predict and interpret potential isotopic effects on binding poses, interaction energies, and protein conformational changes.

Exploring these isotopic effects requires highly sensitive techniques and careful experimental design to differentiate subtle deuterium-induced changes from experimental variability. mdpi.comacs.org

Q & A

Q. How to critically evaluate conflicting data on this compound’s metabolic stability in human vs. rodent models?

  • Methodological Answer : Perform species-specific cytochrome P450 inhibition assays to identify metabolic pathways. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo contexts. Publish negative results and methodological limitations transparently to aid peer review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.